Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl group, a hydroxycarbamimidoyl moiety, and a piperazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the hydroxycarbamimidoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino functions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tert-butylhydroquinone: An antioxidant widely used in industry and as a food additive.
Indole derivatives: Compounds with significant biological activities and applications in medicine.
Uniqueness
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-8-7-14(9(12)13-17)5-6-15(8)10(16)18-11(2,3)4/h8,17H,5-7H2,1-4H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAIPTNAFIELPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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